molecular formula C13H9BrO2 B1373949 3-Bromo-4-phenoxybenzaldehyde CAS No. 1000414-11-8

3-Bromo-4-phenoxybenzaldehyde

Cat. No.: B1373949
CAS No.: 1000414-11-8
M. Wt: 277.11 g/mol
InChI Key: ZGVFEKMOKLMLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9BrO2. It features a benzene ring substituted with a bromine atom at the third position, a phenoxy group at the fourth position, and an aldehyde group at the first position. This compound is notable for its applications in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenoxybenzaldehyde typically involves the bromination of 4-phenoxybenzaldehyde. The reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Scientific Research Applications

3-Bromo-4-phenoxybenzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-4-phenoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom and phenoxy group influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-phenoxybenzaldehyde is unique due to the presence of both a bromine atom and a phenoxy group on the benzene ring. This combination enhances its reactivity and potential for forming diverse derivatives. The phenoxy group also increases the compound’s lipophilicity, making it more suitable for applications in medicinal chemistry .

Properties

IUPAC Name

3-bromo-4-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVFEKMOKLMLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-fluorobenzaldehyde (2.03 g, 10.0 mmol) and phenol (0.941 g, 10.0 mmol) in N,N-dimethylformamide (10 mL) was added potassium carbonate (1.66 g, 12.0 mmol), and the mixture was stirred at 90° C. for 16 hr under nitrogen atmosphere. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=0:100-15:85) to give the title compound (2.27 g, yield 82%) as a pale-yellow oil.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
0.941 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

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